2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride
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Overview
Description
2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride is a compound that combines the structural features of adamantane and aniline Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while aniline is an aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride typically involves the reaction of adamantanecarboxylic acid with aniline derivatives. One common method is the reaction of adamantanecarboxylic acid with 2-anilinoethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carbamate linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones
Reduction: Reduced derivatives with amine or alcohol groups
Substitution: Substituted aromatic compounds with nitro or halogen groups
Scientific Research Applications
2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacologically active agent.
Mechanism of Action
The mechanism of action of 2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The adamantane moiety enhances the lipophilicity of the compound, facilitating its passage through biological membranes. The aniline group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-aminoadamantane: Known for its antiviral properties, particularly against influenza A.
N-(1-adamantyl)acetamide: Used in the synthesis of various bioactive compounds.
2-anilinoethanol: A precursor in the synthesis of carbamate derivatives.
Uniqueness
2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride is unique due to its combination of adamantane and aniline structures, which imparts distinct physicochemical properties. The adamantane moiety provides stability and rigidity, while the aniline group offers reactivity and potential bioactivity. This combination makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-anilinoethyl N-(1-adamantyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2.ClH/c22-18(23-7-6-20-17-4-2-1-3-5-17)21-19-11-14-8-15(12-19)10-16(9-14)13-19;/h1-5,14-16,20H,6-13H2,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLOPUCXCJPSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)OCCNC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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